molecular formula C29H46F2O3 B008779 Dfdm-calcitriol CAS No. 106647-71-6

Dfdm-calcitriol

Número de catálogo: B008779
Número CAS: 106647-71-6
Peso molecular: 480.7 g/mol
Clave InChI: OUCLWOMRWNRDCS-BRCLTZEPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dfdm-calcitriol, also known as this compound, is a useful research compound. Its molecular formula is C29H46F2O3 and its molecular weight is 480.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Myopia Management

Recent research has indicated that calcitriol may play a significant role in managing myopia (nearsightedness). A study conducted on guinea pigs demonstrated that exogenous calcitriol administration effectively slowed myopia progression. The treatment preserved the thickness of choroidal and scleral tissues, which are critical for eye structure and function. The findings suggest that calcitriol could be a valuable therapeutic agent in preventing myopia development by modulating the expression of VDR in retinal tissues .

Study FocusMethodologyKey Findings
Myopia in Guinea PigsIntraperitoneal injections of calcitriolSlowed myopia progression; preserved ocular tissue thickness

Intestinal Motility Regulation

Calcitriol has also been investigated for its effects on gastrointestinal motility. A study on isolated rabbit ileum segments revealed that calcitriol could reduce contractile responses, suggesting a potential role in regulating intestinal motility through VDR activation. This application could have implications for treating gastrointestinal disorders characterized by altered motility .

Study FocusMethodologyKey Findings
Intestinal MotilityIn vitro tests on rabbit ileumReduced contractile response; potential regulation of motility

Dermatological Applications

Calcitriol has been shown to improve skin conditions such as atopic dermatitis and psoriasis. In a mouse model of atopic dermatitis, topical application of calcitriol resulted in decreased dermatitis scores and improved skin barrier function. This suggests that calcitriol may enhance skin health by modulating inflammatory responses and promoting keratinocyte differentiation .

Study FocusMethodologyKey Findings
Atopic DermatitisTopical application in miceImproved skin barrier; reduced inflammation

Cancer Research

Calcitriol's anti-cancer properties are under investigation, particularly its ability to inhibit tumor growth and modulate immune responses. Studies have indicated that calcitriol can induce apoptosis in cancer cells and enhance the efficacy of certain chemotherapeutic agents. Its role in cancer therapy is being explored through various clinical trials aimed at understanding its mechanisms and potential as an adjunct treatment .

Study FocusMethodologyKey Findings
Cancer TherapyIn vitro and animal studiesInduced apoptosis; enhanced chemotherapy efficacy

Case Studies and Clinical Insights

  • Psoriasis Treatment : Calcitriol is used topically in treating psoriasis, often combined with other therapies to enhance effectiveness. Its mechanism involves VDR activation, leading to reduced keratinocyte proliferation and inflammation .
  • Osteoporosis Management : Calcitriol is prescribed for osteoporosis, particularly in patients with chronic kidney disease or hypoparathyroidism, where it helps maintain calcium levels and bone density .
  • Vitamin D Deficiency Disorders : Calcitriol is essential for managing conditions related to vitamin D deficiency, such as rickets and osteomalacia, by enhancing intestinal calcium absorption .

Análisis De Reacciones Químicas

Metabolic Degradation and Inactivation

Calcitriol is catabolized by CYP24A1 , which initiates a multi-step hydroxylation/oxidation cascade:

  • 24-hydroxylation produces 1,24,25(OH)₃D₃ .
  • Subsequent oxidation yields calcitroic acid , a water-soluble excretory metabolite .

Metabolite Profile:

MetaboliteStructureBioactivityExcretion Route
1,24,25(OH)₃D₃C₂₇H₄₄O₄Low activityBile/Urine
Calcitroic acidC₂₄H₃₈O₄InactiveBile (primary)

CYP24A1 activity is upregulated by calcitriol itself (negative feedback) and fibroblast growth factor 23 (FGF23) .

Synthetic Methods and Analog Production

Pharmaceutical synthesis of calcitriol and analogs involves:

  • Chemical synthesis : Multi-step reactions using photochemical irradiation and stereoselective hydroxylation .
  • Microbial transformation : Biocatalytic hydroxylation via engineered Streptomyces species .

Comparison of Synthetic Analogs:

AnalogStructural ModificationClinical Use
Alfacalcidol1α-OH, no 25-OHCKD, osteoporosis
Paricalcitol19-nor, 1α,25-OHSecondary hyperparathyroidism
Doxercalciferol1α-OH, lacking 25-OHDialysis patients

Key advantage: Analogs like paricalcitol exhibit reduced hypercalcemic risk while retaining VDR-binding affinity .

Enzymatic Regulation and Pharmacokinetics

  • Half-life : 4–6 hours (vs. weeks for calcifediol) .
  • Efficiency metrics : The calcitriol/calcifediol ratio (pg/ng) reflects hydroxylation efficiency:
    • Healthy individuals: 2.22 ± 0.3
    • CKD patients: 1.36 ± 0.2

Factors Altering Hydroxylation Efficiency:

  • ↑ PTH : Enhances CYP27B1 activity .
  • ↑ FGF23 : Suppresses CYP27B1, induces CYP24A1 .

Interaction with Nuclear Receptors

Calcitriol binds the vitamin D receptor (VDR) , forming a heterodimer with retinoid X receptor (RXR). This complex regulates gene transcription via vitamin D response elements (VDREs) .

Genomic vs. Non-Genomic Actions:

MechanismPathwayOutcome
GenomicVDR/RXR → DNA bindingCalcium homeostasis, cell differentiation
Non-genomicMembrane-associated VDR/Pdia3Rapid calcium influx (transcaltachia)

Note: Non-genomic effects occur within minutes, independent of transcription .

Stability and Reactivity

  • Light sensitivity : Degrades under UV exposure due to conjugated diene structure .
  • Oxidation : Susceptible to auto-oxidation at C6-C7 position, requiring antioxidant stabilization in formulations .

Propiedades

Número CAS

106647-71-6

Fórmula molecular

C29H46F2O3

Peso molecular

480.7 g/mol

Nombre IUPAC

(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H46F2O3/c1-6-28(34,7-2)29(30,31)16-14-19(3)24-12-13-25-21(9-8-15-27(24,25)5)10-11-22-17-23(32)18-26(33)20(22)4/h10-11,19,23-26,32-34H,4,6-9,12-18H2,1-3,5H3/b21-10+,22-11-/t19-,23-,24-,25?,26?,27-/m1/s1

Clave InChI

OUCLWOMRWNRDCS-BRCLTZEPSA-N

SMILES

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O

SMILES isomérico

CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C)(F)F)O

SMILES canónico

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O

Key on ui other cas no.

123836-13-5

Sinónimos

24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3
DFDM-calcitriol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.